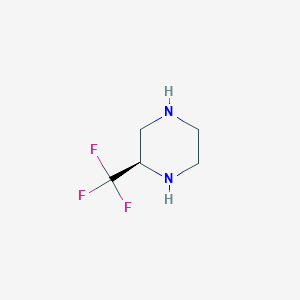

(R)-2-(Trifluoromethyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(trifluoromethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)4-3-9-1-2-10-4/h4,9-10H,1-3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEJOOCZWXGXDU-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthetic Methodologies for R 2 Trifluoromethyl Piperazine and Its Enantiomers

Enantioselective Approaches for Chiral Trifluoromethylated Piperazines

The development of enantioselective methods for the synthesis of chiral trifluoromethylated piperazines is an active area of research. A number of different approaches have been developed, including diastereoselective nucleophilic additions, stereocontrolled aza-Michael additions, and approaches via chiral 3,3,3-trifluoropropane-1,2-diamines.

Diastereoselective Nucleophilic Additions Utilizing Chiral Auxiliaries

One of the most common approaches to the synthesis of chiral trifluoromethylated piperazines is the use of diastereoselective nucleophilic additions. This approach involves the use of a chiral auxiliary to control the stereochemistry of the addition of a nucleophile to a prochiral substrate.

Ellman's auxiliary, tert-butanesulfinamide, is a versatile chiral auxiliary that has been used in a wide range of asymmetric syntheses. sigmaaldrich.comwikipedia.org In the context of trifluoromethylpiperazine synthesis, Ellman's auxiliary has been used to control the stereochemistry of the addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines. acs.orgnih.govresearchgate.net This reaction proceeds with high diastereoselectivity to afford the desired trifluoromethylated piperazine (B1678402) in good yield. acs.orgnih.govresearchgate.net

The Ruppert-Prakash reagent (TMSCF3) is a nucleophilic trifluoromethylating reagent that has been widely used in organic synthesis. acs.orgnih.govresearchgate.netthieme-connect.desigmaaldrich.com In the synthesis of trifluoromethylpiperazines, the Ruppert-Prakash reagent is added to an α-amino sulfinylimine in the presence of a chiral auxiliary. acs.orgnih.govresearchgate.net The chiral auxiliary controls the stereochemistry of the addition, resulting in the formation of the desired trifluoromethylated piperazine with high diastereoselectivity. acs.orgnih.govresearchgate.net

| Reagent | Substrate | Chiral Auxiliary | Diastereoselectivity |

| Ruppert-Prakash Reagent (TMSCF3) | α-Amino Sulfinylimine | Ellman's Auxiliary | High |

Stereocontrolled Aza-Michael Additions

Another common approach to the synthesis of chiral trifluoromethylated piperazines is the use of stereocontrolled aza-Michael additions. This approach involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The stereochemistry of the addition is controlled by the use of a chiral catalyst or auxiliary.

One of the most effective chiral auxiliaries for stereocontrolled aza-Michael additions is optically pure 4-phenyl-2-oxazolidinone. researchgate.net This auxiliary has been used to control the stereochemistry of the addition of a nitrogen nucleophile to 3,3,3-trifluoro-1-nitropropene (B8744117). researchgate.net The reaction proceeds with high diastereoselectivity to afford the desired trifluoromethylated piperazine in good yield. researchgate.net

| Nucleophile | Electrophile | Chiral Auxiliary | Diastereoselectivity | Overall Yield |

| Nitrogen Nucleophile | 3,3,3-Trifluoro-1-nitropropene | 4-Phenyl-2-Oxazolidinone | 92% de | 53-60% |

Approaches via Chiral 3,3,3-Trifluoropropane-1,2-diamines

A third approach to the synthesis of chiral trifluoromethylated piperazines is the use of chiral 3,3,3-trifluoropropane-1,2-diamines. researchgate.net These diamines can be prepared from optically pure 1,2-diamino-3,3,3-trifluoropropane, which is synthesized from the aza-Michael addition product of 4-phenyl-2-oxazolidinone and 3,3,3-trifluoro-1-nitropropene. researchgate.net The diamines can then be converted to the desired trifluoromethylated piperazines in a number of steps. researchgate.net

| Starting Material | Key Intermediate | Final Product |

| 4-Phenyl-2-Oxazolidinone | Optically Pure 1,2-Diamino-3,3,3-trifluoropropane | (R)-2-(Trifluoromethyl)piperazine |

| 3,3,3-Trifluoro-1-nitropropene |

Enantioselective Hydrogenation of Trifluoromethyl Substituted Pyridinium (B92312) Hydrochlorides (analogous systems)

The asymmetric hydrogenation of pyridinium salts represents a direct and efficient approach to synthesizing chiral piperidines. rsc.org In work on analogous systems, an iridium-catalyzed enantioselective hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides has been described. rsc.org The presence of the electron-withdrawing trifluoromethyl group was found to increase the reactivity of the pyridine (B92270) ring, facilitating the hydrogenation process. rsc.org This methodology allows for the generation of up to three stereogenic centers in a single step, providing a convenient route to chiral poly-substituted piperidines with up to 90% enantiomeric excess (ee). rsc.org

The general approach involves the use of an iridium catalyst with a chiral ligand to achieve high enantio- and diastereoselectivity. rsc.org The addition of a Brønsted acid, in the form of the hydrochloride salt, can activate the substrate and promote the isomerization of iminium/enamine intermediates, which facilitates the hydrogenation. rsc.org This method has been successfully applied to both complex poly-substituted and simpler 2,6-disubstituted pyridinium hydrochlorides, demonstrating its potential for creating a variety of chiral piperidine (B6355638) structures. rsc.org

Biocatalytic Strategies for Trifluoromethylated Cyclopropanes (analogous systems)

Biocatalysis has emerged as a powerful tool for the synthesis of complex chiral molecules, offering high stereoselectivity under mild reaction conditions. nih.govutdallas.edu While not directly applied to piperazine synthesis, biocatalytic strategies for creating trifluoromethylated cyclopropanes provide valuable insights into the stereoselective introduction of the CF3 group. nih.gov Trifluoromethyl-substituted cyclopropanes are important motifs in drug discovery, often serving as bioisosteres for other chemical groups to improve metabolic stability and bioavailability. nih.gov

Engineered enzymes, such as protoglobin and myoglobin-based catalysts, have been successfully employed for the diastereo- and enantioselective synthesis of cis-trifluoromethyl-substituted cyclopropanes from trifluorodiazoethane and various alkenes. nih.govnih.gov These biocatalysts can achieve high yields and enantioselectivities (up to 99% ee) for transformations that are challenging to accomplish with traditional chemical catalysts. nih.govnih.gov Computational studies have suggested that the steric environment within the enzyme's active site directs the orientation of the reactants to favor the formation of the cis product. nih.gov The use of lyophilized whole-cell powders makes these biocatalytic methods accessible and practical for synthetic chemists. nih.gov

Development of Safe and Scalable Synthetic Routes for Enantiomerically Pure (R)- and (S)-N-Boc-3-(Trifluoromethyl)piperazines

Recently, a safe and practical synthesis for both (S)- and (R)-N-Boc-3-(trifluoromethyl)piperazines has been developed, addressing the previous lack of chiral syntheses for these important building blocks. acs.org This novel approach utilizes an aza-Michael addition of an optically pure 4-phenyl-2-oxazolidinone to 3,3,3-trifluoro-1-nitropropene as a key step. acs.org This method has proven to be a significant advancement, enabling the production of these valuable compounds for rational drug design. acs.org

Orthogonal Protection Strategies for Substituted Chiral Piperazines

The synthesis of complex substituted piperazines often requires the use of orthogonal protecting groups to selectively functionalize the two nitrogen atoms and the carbon backbone. researchgate.netresearchgate.net A versatile strategy involves the use of tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, which are readily prepared from bis-carbamate protected piperazine-2-carboxylic acids. researchgate.net These oxazolidinones serve as orthogonally protected piperazine scaffolds, allowing for the introduction of various substituents at the 2-position. researchgate.net

Another approach starts from α-amino acids to produce enantiomerically pure 2-substituted piperazines in a four-step process. researchgate.netrsc.org The key transformation in this sequence is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and a vinyl diphenyl sulfonium (B1226848) salt. researchgate.netrsc.org This method has been validated for multigram scale synthesis and has been applied to the formal synthesis of the chiral drug mirtazapine. researchgate.netrsc.org

Synthetic Methods Utilizing 2-Trifluoromethyl-N-nosylaziridine as a Synthon

While specific details on the use of 2-trifluoromethyl-N-nosylaziridine as a synthon for this compound were not found in the provided search results, the use of nosyl-activated aziridines is a known strategy for the synthesis of chiral monosubstituted piperazine building blocks. researchgate.net This approach typically involves the ring-opening of the activated aziridine (B145994) with a suitable nucleophile, followed by further transformations to construct the piperazine ring.

Photocatalytic Decarboxylative Arylation Followed by Kinetic Resolution for Enantioenriched 2-Arylpiperazines (analogous systems)

A novel method for the asymmetric synthesis of 2-arylpiperazines has been developed, which combines photocatalytic decarboxylative arylation with a subsequent kinetic resolution. acs.orgnih.govresearchgate.net This strategy first involves a metallaphotoredox-catalyzed reaction to introduce an aryl group at the 2-position of the piperazine ring. acs.orgnih.govresearchgate.net The resulting racemic 2-arylpiperazine is then subjected to a kinetic resolution using n-butyllithium and the chiral ligand (+)-sparteine. acs.orgnih.govresearchgate.net

Advanced Synthetic Transformations and Derivatization of R 2 Trifluoromethyl Piperazine Scaffolds

Construction of 3-Substituted Piperazine-2-Acetic Acid Esters

The synthesis of 3-substituted piperazine-2-acetic acid esters represents a significant strategy for elaborating the piperazine (B1678402) core, moving beyond simple N-substitution to functionalize the carbon backbone. researchgate.net An efficient synthetic route has been developed to transform chiral amino acids into 6-substituted piperazine-2-acetic acid esters as diastereomeric mixtures, which can then be separated chromatographically. researchgate.net

One reported method involves a five-step sequence starting from optically pure amino acids, which are converted into key chiral 1,2-diamine intermediates. nih.govnih.gov These diamines undergo annulation to yield the desired enantiopure 3-substituted piperazine-2-acetic acid esters. nih.govnih.gov A notable application of this route was the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters, a class of compounds that had proven difficult to access via other methods. nih.govnih.gov However, it was observed that the final products in this specific case underwent racemization. nih.govnih.gov

An alternative approach utilizes an intermolecular aza-Michael reaction on α,β-unsaturated esters, followed by a terminal intramolecular SN2 ring closure to form the piperazine core. nih.gov This method highlights the diverse strategies available for accessing these valuable, functionalized piperazine building blocks.

Table 1: Synthetic Route for 3-Substituted Piperazine-2-Acetic Acid Esters nih.gov

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Conversion of optically pure amino acids | Chiral 1,2-diamines |

| 2 | Annulation of diamine intermediate | 3-Substituted piperazine-2-acetic acid esters |

| 3 | (Alternative) Intermolecular aza-Michael reaction | α,β-unsaturated esters |

Generation of Stereochemically Defined Trifluoromethylated Piperazines

Achieving stereochemical control in the synthesis of trifluoromethylated piperazines is crucial for their application in drug discovery. A key method involves the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to α-amino sulfinylimines that contain Ellman's auxiliary. nih.govacs.org This approach provides access to previously unknown, enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.govacs.org

Another powerful technique for creating enantiopure α-substituted piperazines is the direct functionalization of the piperazine ring through asymmetric lithiation. acs.org This method uses an α-methylbenzyl-functionalized N-Boc piperazine with s-BuLi and either (−)-sparteine or a (+)-sparteine surrogate. acs.org Detailed mechanistic studies revealed that the electrophile and the substituent on the distal nitrogen atom significantly affect both the yield and the enantioselectivity of the reaction. acs.org These studies also identified a potential ring-fragmentation of the lithiated piperazines, which could be minimized by using sterically hindered N-alkyl groups. acs.org

The palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones is another effective route. caltech.edu This reaction produces highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding tertiary piperazines. caltech.edu This method is tolerant of various substitutions at the nitrogen atoms and the stereocenter. caltech.edu

Multi-component Reactions for the Synthesis of Trifluoromethyl-Containing Piperazines

Multi-component reactions (MCRs) offer significant advantages in synthetic efficiency by combining multiple starting materials in a single step to construct complex products. beilstein-journals.orgresearchgate.net While specific MCRs for (R)-2-(trifluoromethyl)piperazine are not extensively detailed in the provided context, analogous methodologies for other trifluoromethyl-containing heterocycles highlight the potential of this approach. For instance, a one-pot, copper-free, microwave-assisted MCR has been used to synthesize 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. beilstein-journals.orgresearchgate.net This reaction treats a chloroaldehyde with various terminal alkynes in the presence of tert-butylamine (B42293) under Sonogashira-type conditions. beilstein-journals.orgresearchgate.net

Similarly, a one-pot synthesis for 2-trifluoromethylated N-aryl-substituted pyridiniums has been developed. nih.gov This MCR involves the reaction of a perfluoro-alkylated gem-iodoacetoxy derivative, an aromatic amine, and a ketone. nih.gov The success of these MCRs in generating other complex fluorinated heterocycles suggests their applicability for the efficient construction of diverse trifluoromethyl-containing piperazine libraries. beilstein-journals.orgresearchgate.netnih.gov

Functionalization Strategies on Nitrogen Atoms of the Piperazine Ring

The nitrogen atoms of the piperazine ring are primary sites for derivatization, allowing for the modulation of a compound's physicochemical and pharmacological properties.

N-Alkylation and N-Arylation Methods

Standard synthetic protocols are routinely employed for the N-alkylation and N-arylation of the piperazine core. These reactions typically involve the nucleophilic substitution of alkyl or aryl halides, or through reductive amination procedures.

More advanced strategies include the use of Grignard reagents for the arylation, alkenylation, and alkylation of related heterocyclic systems like 2-halopyridine N-oxides, which could be adapted for piperazine derivatization. nih.gov A general synthetic procedure for creating 1-(2-hydroxyethyl)piperazine derivatives involves the nucleophilic attack of the piperazine nitrogen on electrophilic compounds like epibromohydrin. nih.gov The development of visible light photoredox catalysis has also enabled the synthesis of 3-substituted piperazine building blocks from N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) and various aldehydes, which implicitly involves functionalization at the nitrogen positions during the synthetic sequence. tcichemicals.com

Late-Stage Functionalization of Enantioenriched Piperazine Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in the synthetic sequence. This approach is particularly valuable for rapidly generating analogues of a lead compound. For piperazine derivatives, C-H functionalization has emerged as a key LSF technique. mdpi.com

Methods such as direct diastereoselective α-C–H lithiation of N-Boc piperazines enable the introduction of substituents onto the carbon backbone of an already-formed piperazine ring. mdpi.com Photoredox catalysis using various amine protocols (SnAP, SLAP, CLAP) has also been developed for the C-H functionalization of piperazines, allowing for the synthesis of α-heteroarylated piperazines from aldehydes under mild conditions. mdpi.comencyclopedia.pub These methods provide powerful tools for diversifying enantioenriched piperazine scaffolds, expanding their utility in drug discovery programs. mdpi.comencyclopedia.pub

Computational Studies in the Context of R 2 Trifluoromethyl Piperazine Derivatives

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. This approach is instrumental in drug design, allowing scientists to visualize and analyze the interactions that drive binding affinity and selectivity. For derivatives of (R)-2-(trifluoromethyl)piperazine, docking studies have been pivotal in elucidating their mechanism of action against a wide array of biological targets.

Research has shown that the piperazine (B1678402) scaffold is a versatile building block in medicinal chemistry, capable of forming key interactions with various receptors and enzymes. nih.gov Its nucleophilic nitrogen atoms allow for diverse substitutions, creating molecules with both hydrophobic and hydrophilic regions that can engage in different types of binding, such as electrostatic and hydrogen bonding interactions. nih.gov

Docking studies on various piperazine derivatives have provided insights into their potential as therapeutic agents. For instance, simulations have explored the binding of:

Phenylpiperazine derivatives with DNA and topoisomerase II, suggesting a groove-binding mechanism of action for their anticancer effects. nih.gov

A piperazine derivative, LQFM212, with the GABA-A and 5-HT1A receptors, revealing that it establishes more significant interactions with the GABA-A receptor, which aligns with its observed anxiolytic-like activity. nih.govresearchgate.net

Benzofuran-piperazine hybrids with Cyclin-Dependent Kinase 2 (CDK2), aiming to design novel Type II inhibitors for cancer therapy. nih.gov

Thiazolylhydrazine-piperazine derivatives with Monoamine Oxidase A (MAO-A), helping to reveal the binding mechanisms responsible for their inhibitory activity. nih.gov

Piperazine-based compounds with the SARS-CoV-2 main protease, as part of an effort to identify potential antiviral agents. nih.gov

Piperazine derivatives with histamine (B1213489) H3 and sigma-1 (σ1) receptors, where the piperidine (B6355638) or piperazine moiety proved to be a key structural element for dual-target affinity. nih.gov

These studies collectively demonstrate the power of molecular docking to rationalize the structure-activity relationships of piperazine-containing compounds and to guide the design of new derivatives with improved potency and selectivity.

| Derivative Class | Biological Target | Key Findings from Docking Studies | Citations |

| Phenylpiperazine Derivatives | DNA & Topoisomerase II | Compounds interact with the DNA minor groove and can bind in the active center of topoisomerase IIα. | nih.gov |

| LQFM212 | GABA-A & 5-HT1A Receptors | The ligand shows more extensive interactions with the GABA-A receptor than the 5-HT1A receptor, explaining its anxiolytic effects. | nih.govresearchgate.net |

| Benzofuran-Piperazine Hybrids | CDK2 | A hybridization strategy was used to design novel Type II inhibitors, with docking used to validate the binding mode. | nih.gov |

| Thiazolylhydrazine-Piperazine Derivatives | MAO-A | Docking revealed the binding mechanisms of potent and selective inhibitors at the enzyme's active site. | nih.gov |

| Piperazine-based compounds | SARS-CoV-2 Protease | Computational screening identified potential inhibitors of the viral protease. | nih.gov |

| Piperazine/Piperidine Derivatives | Histamine H3 & Sigma-1 Receptors | The basic core (piperazine/piperidine) was identified as a key element for achieving dual affinity. | nih.gov |

Molecular Dynamics Simulations to Investigate Conformational Landscapes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how these systems behave over time. MD simulations are particularly valuable for studying flexible molecules like piperazine derivatives, as they can explore the various shapes, or conformations, that the molecule can adopt. This "conformational landscape" is critical for understanding a ligand's ability to bind to its target.

The piperazine ring can exist in different conformations, such as chair and boat forms, and the substituents on the ring can also rotate freely. The trifluoromethyl group on this compound adds another layer of complexity. MD simulations can track these movements, providing insights into the most stable conformations and the energy barriers between them.

Although specific MD studies on this compound were not prevalent in the searched literature, the methodology is widely applied to similar systems. For example, MD simulations have been used to:

Validate the results of docking studies for piperidine-based inhibitors, confirming the stability of the predicted binding poses over time. nih.gov

Study the dynamic and structural properties of water molecules around piperazine-immobilized membranes, demonstrating the technique's utility in materials science. nitech.ac.jp

Accelerate the conformational sampling of biomolecules, with advancements in water models allowing for more efficient exploration of a system's conformational space. nih.gov

For this compound derivatives, MD simulations would be essential to understand how the bulky and electron-withdrawing trifluoromethyl group influences the conformational preference of the piperazine ring and how this, in turn, affects the molecule's interaction with its biological target.

Quantum Chemical Calculations for Structural and Electronic Properties (e.g., DFT analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate means of investigating the fundamental structural and electronic properties of molecules. These methods are used to calculate optimized molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and a variety of electronic descriptors that govern a molecule's reactivity and interactions. nih.govnih.gov

For piperazine derivatives containing a trifluoromethyl group, DFT studies are invaluable for understanding the impact of this powerful electron-withdrawing group. A detailed computational study on 1-(m-(trifluoromethyl)phenyl)piperazine [TFMPP] using DFT with a 6-311++G(d,p) basis set yielded several key insights. nih.gov The calculations provided an optimized geometry and allowed for a full assignment of the vibrational spectra. nih.gov Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—revealed that charge transfer occurs within the molecule. nih.gov

Similar DFT studies have been performed on other fluorinated and/or piperazine-containing molecules:

Theoretical analysis of 2-(trifluoromethyl)phenothiazine (B42385) derivatives was used to calculate thermochemical parameters like bond dissociation enthalpy (BDE) and ionization potential (IP), which are relevant to their antioxidant properties. mdpi.comresearchgate.net

Calculations on N-substituted piperazines provided comparative analyses of their quantum chemical reactivity descriptors and lipophilicity. researchgate.net

Electrostatic potential (ESP) maps of norfloxacin (B1679917) analogues, which contain both fluorine and piperazine moieties, helped to identify regions susceptible to chemical attack. nih.gov

These studies underscore the power of DFT to provide a detailed picture of the electronic structure of this compound derivatives, which is essential for predicting their reactivity, metabolic stability, and interaction with biological targets.

| Property Calculated (for TFMPP) | Method | Significance | Citation |

| Optimized Geometry | DFT/B3LYP/6-311++G(d,p) | Provides the most stable 3D structure of the molecule. | nih.gov |

| Vibrational Frequencies | DFT/B3LYP/6-311++G(d,p) | Allows for detailed interpretation of experimental FTIR and FT-Raman spectra. | nih.gov |

| HOMO-LUMO Energies | TD-DFT | Describes the electronic absorption properties and the molecule's electronic reactivity; a small energy gap suggests high reactivity. | nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. | nih.gov |

Structure-Based Design Principles for Fluorinated Piperazine Derivatives

The design of novel bioactive molecules containing a fluorinated piperazine scaffold is guided by several key principles derived from decades of medicinal chemistry research and computational analysis. The goal is to rationally modify the molecular structure to optimize interactions with a biological target while maintaining favorable pharmacokinetic properties.

The Piperazine as a Central Scaffold : The piperazine ring is an excellent and versatile scaffold. It often serves as a central linker connecting different pharmacophoric groups, allowing for systematic exploration of the chemical space around a target's binding site. frontiersin.orgnih.gov Its two nitrogen atoms provide points for synthetic modification, enabling the introduction of various substituents to fine-tune activity and properties. nih.gov

The Role of Fluorine and Trifluoromethyl Groups : The introduction of fluorine or trifluoromethyl (CF3) groups is a common strategy in drug design. These substitutions can have profound effects on a molecule's properties:

Metabolic Stability : The carbon-fluorine bond is very strong, so introducing fluorine at a metabolically vulnerable position can block oxidation by metabolic enzymes, thereby increasing the drug's half-life.

Lipophilicity : Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and improve bioavailability. researchgate.net

Binding Affinity : The highly electronegative fluorine atoms can alter the electronic distribution of the molecule, potentially leading to stronger interactions with the target protein, such as through dipole-dipole or hydrogen bonding interactions.

Scaffold Hopping and Bioisosteric Replacement : In drug design, chemists often replace a core structure (scaffold) with a different one that maintains a similar spatial arrangement of key functional groups. This "scaffold hopping" can lead to new intellectual property and improved properties. nih.gov For example, a morpholine (B109124) ring might be replaced with a piperazine ring to compare the resulting biological activity and physicochemical profiles. nih.gov

Hybridization Strategy : This approach involves combining two or more distinct pharmacophores into a single molecule. For instance, a piperazine moiety might be hybridized with another privileged structure, like benzofuran, to create a new class of inhibitors with potentially novel or enhanced activity. nih.gov

By applying these principles, often in conjunction with the computational tools described above, researchers can rationally design new this compound derivatives with a higher probability of success as potential therapeutic agents or functional materials. dndi.org

Spectroscopic and Chromatographic Methods for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-2-(Trifluoromethyl)piperazine, providing detailed information about the molecular framework and the spatial arrangement of atoms. Both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms and the stereochemistry of the chiral center.

¹H and ¹³C NMR Spectroscopy: The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the chemical shifts of nearby protons and carbon atoms. In ¹³C NMR, the -CF₃ group induces a characteristic upfield shift for the carbon it is attached to (C-2). The carbon signals of the piperazine (B1678402) ring are observed in the aliphatic region of the spectrum, and their specific chemical shifts are sensitive to the ring conformation and substitution. mdpi.com In ¹H NMR, the protons on the piperazine ring exhibit complex splitting patterns due to spin-spin coupling. The proton at the chiral center (H-2) is coupled to the adjacent protons on the ring and to the fluorine atoms of the -CF₃ group, resulting in a complex multiplet.

¹⁹F NMR Spectroscopy: Given the trifluoromethyl substituent, ¹⁹F NMR is a particularly powerful technique. It provides a distinct signal for the -CF₃ group, and the chemical shift is highly sensitive to the local chemical environment. nih.gov This sensitivity can be exploited to study intermolecular interactions and subtle conformational changes.

Variable-Temperature (VT) NMR: VT-NMR studies are crucial for understanding the conformational dynamics of the piperazine ring. researchgate.net The piperazine ring can undergo chair-to-chair interconversion. In asymmetrically substituted piperazines, this can lead to the existence of different conformers (e.g., with the substituent in an axial or equatorial position), which may be observable at low temperatures. rsc.org By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these conformational changes, such as the Gibbs free energy of activation (ΔG‡) for ring inversion. researchgate.netrsc.org For N-acylated piperazines, restricted rotation around the amide bond can also lead to the presence of rotamers, which can be studied by VT-NMR. researchgate.netrsc.org

A summary of expected NMR data is presented below.

| Nucleus | Technique | Key Applications for this compound | Expected Observations |

|---|---|---|---|

| ¹H | Proton NMR | Structural confirmation, analysis of proton environments. | Complex multiplets for ring protons; distinct signal for the H-2 proton. |

| ¹³C | Carbon NMR | Confirmation of carbon skeleton and substituent position. | Characteristic upfield shift for C-2 due to the -CF₃ group. |

| ¹⁹F | Fluorine NMR | Direct detection of the trifluoromethyl group; high sensitivity to the local environment. nih.gov | A singlet or quartet (depending on coupling with H-2) in a characteristic region for -CF₃ groups. |

| N/A | Variable-Temperature (VT) NMR | Study of conformational dynamics (ring inversion, rotamers). researchgate.netrsc.org | Coalescence of signals at specific temperatures, allowing calculation of activation energy barriers (ΔG‡). rsc.org |

Mass Spectrometry (MS) for Compound Identification and Elucidation of Degradation Products

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for identifying its structure through fragmentation analysis. It is also a critical tool for identifying impurities and degradation products.

Compound Identification: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For this compound (C₅H₉F₃N₂), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to validate its identity. In techniques like electrospray ionization (ESI), the compound is typically observed as its protonated molecular ion, [M+H]⁺.

Fragmentation Analysis: In electron ionization (EI) or tandem mass spectrometry (MS/MS), the molecule is fragmented into smaller, characteristic ions. The fragmentation of piperazine derivatives is often initiated at the nitrogen atoms, leading to cleavage of the ring. researchgate.netlibretexts.org Key fragmentation pathways for piperazine rings include alpha-cleavage adjacent to the nitrogen atoms. researchgate.netmiamioh.edu The presence of the trifluoromethyl group influences the fragmentation pattern, and fragments containing this group are readily identified by their characteristic mass.

Elucidation of Degradation Products: Piperazines can degrade under various conditions, such as oxidative or thermal stress. nih.gov MS, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful method for separating and identifying these degradation products. nih.govnih.gov Common degradation pathways for piperazine rings can include ring-opening, hydroxylation, and N-dealkylation. nih.gov For example, studies on related piperazine compounds have identified degradation products such as N-formylpiperazine, piperazinone, and various ring-opened diamines like ethylenediamine. nih.gov By identifying the mass of the degradation products, their structures can be proposed and confirmed, which is vital for understanding the stability of the parent compound.

| Technique | Application | Information Obtained | Example Ion/Fragment |

|---|---|---|---|

| HRMS (e.g., ESI-TOF) | Molecular Formula Confirmation | Highly accurate mass of the protonated molecule. | [M+H]⁺ |

| GC-MS / LC-MS/MS | Structural Elucidation | Characteristic fragmentation pattern. | Fragments resulting from ring cleavage and loss of the -CF₃ group. |

| LC-MS | Degradation Product Analysis | Identification of products from oxidative or thermal stress. nih.gov | Potentially hydroxylated piperazines, ring-opened products. nih.gov |

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., HPLC)

The biological activity of chiral compounds is often specific to one enantiomer. Therefore, assessing the enantiomeric purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. nih.govmdpi.com

Chiral HPLC: This technique separates the two enantiomers, (R)- and (S)-2-(Trifluoromethyl)piperazine, allowing for the quantification of the desired (R)-enantiomer and the detection of even small amounts of the unwanted (S)-enantiomer. The separation is achieved through differential interactions between the enantiomers and the chiral environment of the CSP.

Chiral Stationary Phases (CSPs): A variety of CSPs are available, often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The selection of the appropriate CSP is crucial for achieving separation and is often determined through a screening process. researchgate.net

Mobile Phase: The mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol), is optimized to achieve good resolution and peak shape. nih.gov

Detection: A UV detector is commonly used for detection, as the piperazine structure, even without a chromophoric substituent, provides some UV absorbance. If derivatized, a fluorescence detector might be employed for higher sensitivity. researchgate.net

The result of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess (ee) or enantiomeric purity can be calculated from the relative areas of these two peaks. Modern methods using Ultra-Performance Liquid Chromatography (UPLC) or Supercritical Fluid Chromatography (SFC) can offer faster analysis times and improved efficiency. researchgate.netnih.gov

| Parameter | Description | Typical Conditions for Chiral Separation |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | Isocratic or gradient elution. |

| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®). researchgate.net |

| Mobile Phase | Mixture of alkane and alcohol. | Hexane/Ethanol or Heptane/Isopropanol mixtures. nih.gov |

| Flow Rate | Rate at which the mobile phase passes through the column. | Typically 0.5 - 1.5 mL/min. nih.gov |

| Detection | Method for visualizing the separated components. | UV detection (e.g., at 210-230 nm). |

| Output | Result of the analysis. | Chromatogram with resolved peaks for (R) and (S) enantiomers. |

X-ray Crystallography for Absolute Configuration Determination

While NMR and chromatography can provide the relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. ed.ac.uknih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

To determine the absolute configuration of this compound, a suitable single crystal of the compound or a derivative must be grown. The analysis relies on the phenomenon of anomalous (or resonant) scattering. ed.ac.uk When the X-ray wavelength used is near an absorption edge of one of the atoms in the crystal, the scattering intensity of certain pairs of reflections (known as Bijvoet pairs) will be slightly different. researchgate.net This difference, which violates Friedel's Law, allows for the distinction between the actual enantiomer and its mirror image.

The correctness of the assigned absolute configuration is typically validated by the Flack parameter. nih.gov A Flack parameter value close to zero for a given enantiomeric model indicates that the model has the correct absolute structure. Conversely, a value close to one suggests that the inverted structure is correct. ed.ac.uk Crystal structure analysis also provides a wealth of other information, including bond lengths, bond angles, and details on the conformation of the piperazine ring (e.g., confirming a chair conformation) and intermolecular interactions in the crystal lattice. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enantioselective Fluorination and Piperazine (B1678402) Ring Formation

A primary objective in the synthesis of (R)-2-(trifluoromethyl)piperazine is the precise and efficient installation of the chiral trifluoromethyl-substituted stereocenter. Current research is moving beyond stoichiometric reagents and chiral auxiliaries towards more elegant and atom-economical catalytic solutions.

One established asymmetric approach involves the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to homochiral α-amino sulfinylimines. rsc.orgnih.gov This method has successfully provided access to stereochemically defined trifluoromethylated piperazines. rsc.org However, future advancements will likely focus on developing catalytic, enantioselective versions of this transformation, reducing the reliance on chiral auxiliaries that must be installed and later removed.

Transition metal-catalyzed asymmetric hydrogenation represents a powerful and highly sought-after strategy. ub.edunih.govirbbarcelona.org The development of palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral disubstituted piperazin-2-ones with excellent diastereo- and enantioselectivities. rsc.org These intermediates can then be converted into the desired chiral piperazines. rsc.org Similarly, rhodium-catalyzed asymmetric hydrogenation has proven effective for creating chiral 2,2,2-trifluoroethyl lactams, which are precursors to chiral piperidones and pyrrolidines. rsc.org Adapting these catalytic hydrogenation systems to trifluoromethyl-substituted pyrazine (B50134) or dihydropyrazine (B8608421) precursors could provide a direct, highly efficient route to this compound. The design of novel chiral phosphine (B1218219) ligands, such as P-stereogenic phosphines and phosphino-oxazolines, will be critical to achieving high levels of activity and enantiocontrol in these systems. nih.gov

Integration with Automated Synthesis and High-Throughput Methodologies

The integration of automated synthesis platforms and high-throughput screening (HTS) is set to revolutionize the discovery and optimization of this compound analogues. These technologies enable the rapid generation and evaluation of large libraries of compounds, significantly accelerating the drug discovery process. nih.gov

High-throughput experimentation has already been instrumental in discovering novel catalytic systems for piperazine synthesis, such as the photoredox-catalyzed C–H arylation of piperazines. mdpi.com This approach allows for the parallel screening of numerous catalysts, ligands, and reaction conditions to identify optimal parameters in a fraction of the time required for traditional methods.

Automated synthesis platforms can be programmed to perform multistep reaction sequences, purifications, and analyses, enabling the creation of diverse compound libraries with minimal manual intervention. For instance, the development of protocols for automated synthesis can facilitate the exploration of structure-activity relationships (SAR) by systematically modifying the substituents on the piperazine ring. The use of continuous flow chemistry is a particularly promising avenue. mdpi.com Flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling. The transition of photoredox-catalyzed reactions, which are well-suited for flow conditions, to synthesize C-H functionalized piperazines demonstrates a significant step towards more efficient and sustainable production. mdpi.com This methodology avoids the use of toxic tin reagents and simplifies purification, making it an attractive alternative for industrial applications. mdpi.com

Exploration of New Synthetic Disconnections for this compound Analogues

Moving beyond traditional cyclization strategies, researchers are exploring novel synthetic disconnections to access previously unattainable analogues of this compound. These innovative approaches provide new retrosynthetic pathways, expanding the accessible chemical space.

One of the most powerful emerging strategies is the direct C-H functionalization of the piperazine ring. mdpi.com Methods like the tin amine protocol (SnAP) and the more recent silicon amine protocol (SLAP) and carboxylate amine protocol (CLAP) utilize photoredox catalysis to activate C-H bonds, allowing for the introduction of a wide array of substituents. mdpi.com These methods offer a departure from the conventional approach of building the ring with pre-installed functionality, instead allowing for late-stage modification of the core structure.

Multicomponent reactions (MCRs) offer another convergent and efficient route to complex piperazine scaffolds. organic-chemistry.org The Ugi four-component reaction (U-4CR), for example, can be used to rapidly assemble highly substituted piperazine and diketopiperazine structures in a single step from simple starting materials. organic-chemistry.org By designing MCRs that incorporate a trifluoromethyl-containing building block, novel libraries of this compound analogues could be generated with high efficiency.

Furthermore, new ring-forming strategies are continuously being developed. Researchers have reported novel routes to 2,3-substituted piperazine acetic acid esters from 1,2-diamines and the synthesis of 2,3,5-trisubstituted piperazine derivatives via chiral aryl aziridinyl ketones. nih.govresearchgate.net These methods create new possibilities for introducing diversity and complexity into the piperazine core, enabling the synthesis of analogues with unique substitution patterns that would be challenging to access through classical methods. nih.govresearchgate.net The design of novel trifluoromethyl pyridine (B92270) piperazine derivatives for applications beyond medicine, such as in agriculture, also highlights the broad potential of exploring new synthetic combinations. frontiersin.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (R)-2-(Trifluoromethyl)piperazine derivatives, and how are yields optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For example, piperazine rings are functionalized via reactions with trifluoromethyl-containing aryl halides under controlled conditions (e.g., temperature: 80–120°C, inert atmosphere) . Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equiv. of aryl halide to 1 equiv. piperazine) and catalysts like CuSO₄·5H₂O or Pd(PPh₃)₄ . Purification via silica gel chromatography (hexane:ethyl acetate gradients) or HPLC (C18 columns, acetonitrile/water mobile phases) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry. For instance, trifluoromethyl groups cause distinct upfield shifts (δ ~110–120 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .

- HPLC : Monitors reaction progress and purity using UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring influence biological target selectivity and potency?

- Methodological Answer :

- Trifluoromethyl Positioning : Substitution at the 2-position of the piperazine ring enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration for CNS targets .

- Heterocyclic Additions : Introducing pyridine or oxadiazole moieties (e.g., via Suzuki coupling) increases affinity for serotonin or dopamine transporters (Ki values < 50 nM) .

- SAR Studies : Systematic substitution (e.g., replacing -CF₃ with -Cl or -OCH₃) followed by in vitro binding assays (e.g., radioligand displacement) identifies critical pharmacophores .

Q. What computational strategies are used to design this compound-based inhibitors?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like 5-HT₂A receptors. Docking scores correlate with experimental IC₅₀ values (R² > 0.7) .

- DFT Calculations : Assess electronic effects of -CF₃ groups on reaction intermediates (e.g., transition-state stabilization in enzyme inhibition) .

- MD Simulations : GROMACS evaluates ligand-protein stability over 100 ns trajectories, identifying key hydrogen bonds (e.g., with Asp155 in D3 dopamine receptors) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., cAMP inhibition vs. radioligand binding). Discrepancies often arise from assay conditions (e.g., cell line variations: HEK293 vs. CHO) .

- Dose-Response Curves : Re-evaluate potency under uniform protocols (e.g., 10-point dilution series, n ≥ 3 replicates) .

- Off-Target Screening : Use panels like Eurofins Cerep to identify polypharmacology (e.g., unintended σ-receptor binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.